molecular formula C8H15NO3 B8806068 Octahydroindolizine-1,2,8-triol

Octahydroindolizine-1,2,8-triol

Cat. No. B8806068
M. Wt: 173.21 g/mol
InChI Key: FXUAIOOAOAVCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06395745B1

Procedure details

The test compound swainsonine is prepared by 0.4 serial dilution of a 40 μM stock. Present in each determination is 10 μl diluted test compound, 25 μl of 10 mM paranitrophenyl mannopyranoside, 200 mM sodium acetate, pH 5.6 and 15 μl of purified rat liver Golgi mannosidase II. After incubating the reaction for 60 minutes at 37° C., the reaction is quenched with 50 μl of 0.5 M sodium carbonate. Absorption is read at 405 mn. After subtracting the blank from positive controls and samples, the samples are normalized against the positive control mean using a variable slope, sigmoidal curve fit, with bottom=0, top=100. The signal is proportional to the amount of products from the uninhibited reaction. The calculated IC50 for inhibition of purified Golgi mannosidase II by swainsonine hydrochloride is 0.068±0.021 μM.
Quantity
25 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O(C1C=CC([N+]([O-])=O)=CC=1)C1O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O.C([O-])(=O)C.[Na+].[CH2:27]1[CH2:35][N:34]2[CH:30]([CH:31]([OH:37])[CH:32]([OH:36])[CH2:33]2)[CH:29]([OH:38])[CH2:28]1>>[CH2:27]1[CH2:35][N:34]2[C@@H:30]([C@H:31]([OH:37])[C@H:32]([OH:36])[CH2:33]2)[C@H:29]([OH:38])[CH2:28]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 μL
Type
reactant
Smiles
O(C1[C@@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(C2C(C(CN2C1)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 60 minutes at 37° C.
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the reaction is quenched with 50 μl of 0.5 M sodium carbonate
CUSTOM
Type
CUSTOM
Details
Absorption
CUSTOM
Type
CUSTOM
Details
The signal is proportional to the amount of products from the uninhibited reaction

Outcomes

Product
Name
Type
product
Smiles
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06395745B1

Procedure details

The test compound swainsonine is prepared by 0.4 serial dilution of a 40 μM stock. Present in each determination is 10 μl diluted test compound, 25 μl of 10 mM paranitrophenyl mannopyranoside, 200 mM sodium acetate, pH 5.6 and 15 μl of purified rat liver Golgi mannosidase II. After incubating the reaction for 60 minutes at 37° C., the reaction is quenched with 50 μl of 0.5 M sodium carbonate. Absorption is read at 405 mn. After subtracting the blank from positive controls and samples, the samples are normalized against the positive control mean using a variable slope, sigmoidal curve fit, with bottom=0, top=100. The signal is proportional to the amount of products from the uninhibited reaction. The calculated IC50 for inhibition of purified Golgi mannosidase II by swainsonine hydrochloride is 0.068±0.021 μM.
Quantity
25 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O(C1C=CC([N+]([O-])=O)=CC=1)C1O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O.C([O-])(=O)C.[Na+].[CH2:27]1[CH2:35][N:34]2[CH:30]([CH:31]([OH:37])[CH:32]([OH:36])[CH2:33]2)[CH:29]([OH:38])[CH2:28]1>>[CH2:27]1[CH2:35][N:34]2[C@@H:30]([C@H:31]([OH:37])[C@H:32]([OH:36])[CH2:33]2)[C@H:29]([OH:38])[CH2:28]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 μL
Type
reactant
Smiles
O(C1[C@@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(C2C(C(CN2C1)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 60 minutes at 37° C.
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the reaction is quenched with 50 μl of 0.5 M sodium carbonate
CUSTOM
Type
CUSTOM
Details
Absorption
CUSTOM
Type
CUSTOM
Details
The signal is proportional to the amount of products from the uninhibited reaction

Outcomes

Product
Name
Type
product
Smiles
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.